molecular formula C17H13F2NO3 B2493363 N-(2,2-di(furan-2-yl)ethyl)-2,6-difluorobenzamide CAS No. 2319839-08-0

N-(2,2-di(furan-2-yl)ethyl)-2,6-difluorobenzamide

Cat. No.: B2493363
CAS No.: 2319839-08-0
M. Wt: 317.292
InChI Key: KMMOAHQONODWRP-UHFFFAOYSA-N
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Description

N-(2,2-di(furan-2-yl)ethyl)-2,6-difluorobenzamide: is an organic compound that features a benzamide core substituted with two fluorine atoms at the 2 and 6 positions, and a side chain containing two furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-di(furan-2-yl)ethyl)-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with N-(2,2-di(furan-2-yl)ethyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,2-di(furan-2-yl)ethyl)-2,6-difluorobenzamide can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,5-diones.

    Reduction: The compound can be reduced at the benzamide moiety to form the corresponding amine.

    Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products:

    Oxidation: Furan-2,5-diones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2,2-di(furan-2-yl)ethyl)-2,6-difluorobenzamide is used as a building block in organic synthesis. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used to study the interactions of benzamide derivatives with biological targets, such as enzymes or receptors.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may impart specific biological activities, making it a candidate for drug discovery.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-2,6-difluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s benzamide core can form hydrogen bonds with active sites, while the furan rings and fluorine atoms may enhance binding affinity through hydrophobic interactions and electronic effects. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

  • N-(2,2-di(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
  • N-(2,2-di(furan-2-yl)ethyl)furan-3-carboxamide
  • N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamide

Uniqueness: N-(2,2-di(furan-2-yl)ethyl)-2,6-difluorobenzamide is unique due to the presence of both fluorine atoms and furan rings in its structure. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. The fluorine atoms enhance the compound’s stability and reactivity, while the furan rings provide additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO3/c18-12-4-1-5-13(19)16(12)17(21)20-10-11(14-6-2-8-22-14)15-7-3-9-23-15/h1-9,11H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMOAHQONODWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC(C2=CC=CO2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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